5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde
Overview
Description
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is used in various synthetic processes. For instance, it undergoes Knoevenagel reaction with malonic acid, forming derivatives like 3-methoxy-5-nitrocinnamic acid, which can be further processed into other compounds (Havaldar, Bhise, & Burudkar, 2004). Additionally, its structural and electronic properties have been studied, providing insight into molecular interactions and stability (Ren & Jian, 2008).
Photocatalysis and Oxidation Studies
In photocatalysis, derivatives of this compound show potential in oxidizing alcohol to aldehydes, with modified photocatalysis techniques enhancing selectivity and efficiency in these reactions (Marotta et al., 2013). This indicates its use in green chemistry applications, where it can assist in developing more environmentally friendly chemical processes.
Biological Activities and Potential Applications
The compound and its derivatives demonstrate various biological activities. For example, some derivatives have been tested for their antibacterial properties against various bacterial strains, showing potential use in medicinal chemistry and drug development (Manap et al., 2022). Additionally, research on similar compounds has shown applications in inhibiting enzymes like catechol-O-methyltransferase, indicating potential therapeutic uses (Pérez et al., 1992).
Role in Material Science and Organic Synthesis
In material science and organic synthesis, this compound's derivatives are used in the synthesis of complex organic molecules and materials. For instance, it assists in the formation of Schiff bases, which are crucial in forming certain polymers and advanced materials (Hayvalı et al., 2012).
Photophysical Studies
The compound's derivatives are subjects of photophysical studies, providing insights into their electron transfer properties, crucial in developing photoactive materials (Napolitano & d’Ischia, 2002). This can lead to advancements in areas like solar energy and light-activated processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde typically involves multiple steps. One common method starts with the nitr
Properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPIZWLKNLVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404262 | |
Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-50-3 | |
Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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